3,5-Bis(trifluorométhyl)phénylacétate CAS No. 402568-10-9"

>

3,5-Bis(trifluorométhyl)phénylacétate CAS No. 402568-10-9"

>

Ethyl 3,5-Bis(trifluorométhyl)phénylacétate

Vue d'ensemble

Description

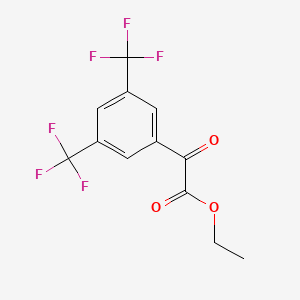

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is C12H8F6O3, and it has a molecular weight of 314.18 g/mol .

Applications De Recherche Scientifique

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

Target of Action

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, also known as ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate, is a complex chemical compoundCompounds with similar structures have been known to interact with various biological targets, influencing their function .

Mode of Action

It’s worth noting that compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been shown to activate substrates and stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (31418) and its predicted density (1399±006 g/cm3) suggest that it may have certain bioavailability characteristics .

Result of Action

Compounds with similar structures have been known to have various effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can influence the action and stability of many chemical compounds .

Analyse Biochimique

Biochemical Properties

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby influencing the overall oxidative stress levels in cells. Additionally, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has been found to bind with certain proteins, altering their conformation and function .

Cellular Effects

The effects of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .

Molecular Mechanism

At the molecular level, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. Additionally, it acts as an enzyme inhibitor, particularly targeting enzymes involved in the synthesis of nucleotides and amino acids. This inhibition results in reduced cellular proliferation and growth. Furthermore, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate in laboratory settings have been extensively studied. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can have sustained effects on cellular function, particularly in terms of oxidative stress and metabolic alterations .

Dosage Effects in Animal Models

The effects of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective effects against certain diseases. At high doses, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant harm .

Metabolic Pathways

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is involved in various metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. Additionally, it affects the levels of key metabolites, such as ATP and NADH, thereby influencing the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also affect the localization and activity of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale purification techniques such as distillation and crystallization are employed to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. Similar compounds include:

3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of urethane derivatives.

3,5-Bis(trifluoromethyl)phenyl thiourea: Known for its hydrogen-bonding capabilities and used in catalysis.

3,5-Bis(trifluoromethyl)phenyl acetic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.

These compounds share the trifluoromethyl groups but differ in their functional groups, leading to varied applications and reactivity profiles.

Activité Biologique

Ethyl 3,5-bis(trifluoromethyl)phenylacetate is a compound that has garnered interest in medicinal chemistry and biocatalysis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications in drug development, particularly focusing on its role in the synthesis of important pharmaceutical intermediates.

Chemical Structure and Properties

Ethyl 3,5-bis(trifluoromethyl)phenylacetate is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl group attached to an ester functional group. The trifluoromethyl groups (-CF3) are known for their electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity.

Structural Formula

The molecular formula for Ethyl 3,5-bis(trifluoromethyl)phenylacetate is .

1. Synthesis Applications

Ethyl 3,5-bis(trifluoromethyl)phenylacetate is primarily utilized in the synthesis of chiral intermediates for pharmaceuticals. A notable application is its role in the production of -[3,5-bis(trifluoromethyl)phenyl] ethanol, which is a crucial intermediate for synthesizing NK-1 receptor antagonists such as Aprepitant.

- Biocatalytic Processes : The compound can be synthesized through biocatalytic methods using whole cells of Trichoderma asperellum ZJPH0810. This process involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone with high enantiomeric excess (over 99%) and yields up to 93.4% under optimized conditions .

2. Pharmacological Properties

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their pharmacodynamics and pharmacokinetics. Research indicates that compounds with this moiety often exhibit improved bioactivity against various biological targets.

- Antimicrobial Activity : Studies have demonstrated that derivatives containing the 3,5-bis(trifluoromethyl)phenyl group exhibit significant antimicrobial properties. For instance, pyrazole derivatives with this substitution showed moderate to high activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 1-2 µg/mL .

Case Study 1: Biocatalytic Synthesis of Chiral Intermediates

In a study focused on the biocatalytic synthesis of -[3,5-bis(trifluoromethyl)phenyl] ethanol, researchers employed a dual cosubstrate system (ethanol and glycerol) to recycle cofactors efficiently during the reaction catalyzed by Trichoderma asperellum. The optimized conditions yielded over 98% conversion rates with excellent enantioselectivity .

Case Study 2: Antimicrobial Efficacy

Research on various pyrazole derivatives indicated that those incorporating the trifluoromethyl-substituted phenyl moiety demonstrated significant antimicrobial activity. The presence of lipophilic substituents on the phenyl ring was correlated with increased potency against tested bacterial strains .

Summary of Findings

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Key Applications | Synthesis of chiral intermediates for pharmaceuticals |

| Biocatalytic Method | Asymmetric reduction using Trichoderma asperellum |

| Yield and Enantiomeric Excess | Up to 93.4% yield; >99% enantiomeric excess |

| Antimicrobial Activity | MIC values as low as 1-2 µg/mL against various bacterial strains |

Propriétés

IUPAC Name |

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O3/c1-2-21-10(20)9(19)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKKCCACHYBHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378983 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402568-10-9 | |

| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.